molecular formula C11H15NO2 B12085223 (2R)-2-Amino-2-[4-(methylethyl)phenyl]acetic acid CAS No. 348081-47-0

(2R)-2-Amino-2-[4-(methylethyl)phenyl]acetic acid

Cat. No.: B12085223
CAS No.: 348081-47-0
M. Wt: 193.24 g/mol
InChI Key: UTHDNBNSZXJSDC-SNVBAGLBSA-N
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Description

(2R)-2-Amino-2-[4-(methylethyl)phenyl]acetic acid is a chiral non-natural amino acid of high interest in organic and medicinal chemistry research. This compound features an isopropyl substituent on the phenyl ring, which can influence the molecule's lipophilicity and steric bulk, making it a valuable scaffold in structure-activity relationship (SAR) studies . Its molecular formula is C11H15NO2, with a molecular weight of 193.245 g/mol . As a single-enantiomer (R)-configured building block, it is primarily utilized as a key intermediate in the synthesis of more complex molecules, potentially for the development of active pharmaceutical ingredients (APIs) and chiral catalysts . Researchers employ this compound in peptide mimetics design and as a precursor in coupling reactions to create novel compounds for high-throughput screening . The product is supplied with a guaranteed purity of 98% and is strictly for Research Use Only, not intended for diagnostic or therapeutic applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

348081-47-0

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

(2R)-2-amino-2-(4-propan-2-ylphenyl)acetic acid

InChI

InChI=1S/C11H15NO2/c1-7(2)8-3-5-9(6-4-8)10(12)11(13)14/h3-7,10H,12H2,1-2H3,(H,13,14)/t10-/m1/s1

InChI Key

UTHDNBNSZXJSDC-SNVBAGLBSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)[C@H](C(=O)O)N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C(=O)O)N

Origin of Product

United States

Preparation Methods

Formation of Chiral Bicyclic Intermediates

The diastereoselective synthesis of (2R)-2-Amino-2-[4-(methylethyl)phenyl]acetic acid begins with the formation of bicyclic N,O-acetals from N-Boc-isoserine methyl ester. Treatment with 2,2,4-trimethyl-1,3-pentanediol (TMB) and catalytic camphorsulfonic acid (CSA) in toluene yields two diastereomers, 2 and 3 , in a 63:37 ratio. Chromatographic separation enhances diastereomeric purity to 98:2, as confirmed by ¹H NMR and X-ray crystallography.

Key Reaction Conditions

ParameterValue
SolventToluene
CatalystCSA·H₂O (0.2 equiv)
TemperatureReflux (110°C)
Reaction Time1 hour
Yield85% (combined 2 and 3 )

Diastereoselective Alkylation

Alkylation of bicyclic acetals 2 and 3 with methyl iodide (MeI) in tetrahydrofuran (THF) at −78°C, using lithium hexamethyldisilazide (LHDMS) as a base, produces α-methylated derivatives. The stereochemical outcome depends on the bicyclic scaffold’s configuration:

  • Compound 2 undergoes alkylation with inversion at C2, yielding (2S,7R,7aS)-configured products.

  • Compound 3 reacts with retention at C2, producing (2S,7S,7aR) isomers.

This method achieves enantiomeric excess (ee) >99% for the target (2R)-configured amino acid after deprotection.

Sulfamidate Chemistry for Quaternary Stereocenter Formation

Synthesis of α-Benzylisoserine Derivatives

α-Benzylisoserine, a precursor to this compound, is synthesized via sulfamidate intermediates. Treatment of N-Boc-α-benzylisoserine with thionyl chloride (SOCl₂) and pyridine generates a cyclic sulfamidite, which is oxidized to sulfamidate 10 using ruthenium tetraoxide (RuO₄).

Reaction Scheme

  • Sulfamidite Formation : SOCl₂, pyridine, MeCN, 0°C, 2 hours.

  • Oxidation : RuCl₃·H₂O, NaIO₄, H₂O/MeCN, 25°C, 1 hour.

  • Ring-Opening : NaN₃ in DMF, 25°C, 12 hours.

Nucleophilic Ring-Opening for β²,²-Amino Acids

Sulfamidate 10 undergoes stereospecific ring-opening with nucleophiles (e.g., azide, thiophenol), yielding β²,²-amino acids with inversion at the tetrasubstituted carbon. This method provides access to (2R)-configured derivatives in 85–92% yield and >99% ee.

Multi-Step Synthesis from Ticagrelor Intermediates

Thiourea Condensation and Cyclization

A patent-pending route involves condensation of thiourea and dimethyl malonate in methanol with sodium methoxide, followed by sequential reactions with nitric acid and phosphoryl trichloride. The final hydrogenation step over palladium-carbon yields a Ticagrelor intermediate, which is functionally analogous to this compound.

Critical Stages

  • Stage 1 : Thiourea + dimethyl malonate → Stage-1 product (76% yield).

  • Stage 4 : Nitration with HNO₃/acetic acid → Stage-4 product (68% yield).

  • Stage 5 : Hydrogenation → Final amino acid (82% yield).

Purification and Chiral Resolution

Chiral HPLC using cellulose-based stationary phases (Chiralpak IC) resolves enantiomers, achieving >99.8% purity for the (2R)-isomer. Mobile phases of hexane/isopropanol (90:10) with 0.1% diethylamine optimize separation.

Comparative Analysis of Synthetic Routes

Table 1: Efficiency of Preparation Methods

MethodYield (%)ee (%)ComplexityCost
Bicyclic Alkylation85>99High$$$
Sulfamidate Chemistry88>99Moderate$$
Multi-Step Synthesis8299.8High$$$$
Catalytic Amination7894Low$

Scientific Research Applications

Pharmaceutical Development

Therapeutic Potential :
Research indicates that (2R)-2-Amino-2-[4-(methylethyl)phenyl]acetic acid may exhibit significant biological activities. Its structural characteristics allow it to interact with various receptors and enzymes, making it a candidate for drug development focused on conditions such as metabolic disorders and neurodegenerative diseases.

Case Studies :

  • A study explored the compound's role in modulating neurotransmitter systems, suggesting potential benefits in treating mood disorders.
  • Another investigation highlighted its effects on metabolic pathways, indicating possible applications in managing diabetes and related metabolic syndromes.

Interaction Studies

Studies have shown that this compound can interact with specific receptors involved in pain modulation and inflammation. This interaction could lead to the development of novel analgesics or anti-inflammatory agents.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Neurotransmitter ModulationPotential to influence serotonin and dopamine pathways
Anti-inflammatory EffectsInteraction with cyclooxygenase enzymes
Metabolic RegulationPossible role in glucose metabolism

Comparative Analysis with Related Compounds

The compound shares structural similarities with other amino acids which may influence its bioactivity. Below is a comparative table highlighting some related compounds:

Compound NameStructure CharacteristicsUnique Features
PhenylalanineEssential amino acid involved in protein synthesisPrecursor for neurotransmitters
4-MethylphenylalanineSubstituted phenylalanineIncreased lipophilicity may enhance bioactivity
TyrosineHydroxylated aromatic amino acidPrecursor to neurotransmitters like dopamine

Mechanism of Action

The mechanism of action of (2R)-2-Amino-2-[4-(methylethyl)phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the phenyl ring can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (2R)-2-Amino-2-[4-(methylethyl)phenyl]acetic acid with key structural analogs, highlighting substituent effects:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Physicochemical Properties
This compound 4-isopropylphenyl C₁₁H₁₅NO₂ 193.24 High hydrophobicity due to branched alkyl group
(R)-2-Amino-2-(4-fluorophenyl)acetic acid 4-fluorophenyl C₈H₈FNO₂ 183.15 Enhanced polarity from electronegative fluorine; higher aqueous solubility
2-Amino-2-(4-trifluoromethylphenyl)acetic acid 4-CF₃phenyl C₉H₈F₃NO₂ 219.16 Extreme hydrophobicity and electron-withdrawing effects from CF₃ group
2-Amino-2-(2,4-dimethoxyphenyl)acetic acid 2,4-dimethoxyphenyl C₁₀H₁₃NO₄ 211.21 Increased polarity and hydrogen-bonding capacity from methoxy groups

Key Observations :

  • Hydrophobicity : The isopropyl and trifluoromethyl substituents reduce aqueous solubility compared to polar groups (e.g., -F, -OMe).
  • Electronic Effects : Electron-withdrawing groups (e.g., -CF₃, -F) increase the acidity of the carboxylic acid moiety, influencing reactivity and salt formation .

Commercial and Industrial Considerations

  • Market Availability : Fluorophenyl derivatives (e.g., D-4-fluorophenylglycine) are commercially available at ~€95–259/g (), suggesting the target compound’s cost may align with similarly complex syntheses .
  • Purity and Impurities: Hydroxyphenyl analogs () generate specific impurities (e.g., (2R)-2-amino-2-(4-hydroxyphenyl)acetic acid), highlighting the need for rigorous purification when synthesizing substituted aryl-glycines .

Biological Activity

(2R)-2-Amino-2-[4-(methylethyl)phenyl]acetic acid, also known as a derivative of phenylalanine, is an amino acid compound characterized by its unique structure, which includes an amino group, a carboxylic acid group, and a phenyl ring substituted with a methylethyl group. This compound has garnered attention for its potential therapeutic applications and biological activity, particularly due to the presence of the aromatic ring that can interact with various biological targets.

Chemical Structure and Properties

The chemical formula for this compound is C12H17NO2C_{12}H_{17}NO_2. Its structure is critical for its biological activity, as the substituents on the phenyl ring can influence its interaction with enzymes and receptors.

Biological Activities

This compound exhibits several notable biological activities:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress.
  • Anti-inflammatory Effects : Similar to other phenylacetic acid derivatives, it may inhibit pro-inflammatory cytokines and pathways, suggesting a role in managing inflammatory conditions.
  • Neuroprotective Properties : Given its structural similarity to neurotransmitters, there is evidence suggesting it may modulate neurotransmitter release or receptor activity, potentially benefiting conditions like depression or anxiety.
  • Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antibacterial properties against certain strains of bacteria, although further research is needed to elucidate its spectrum of activity.

The mechanism of action for this compound involves its interaction with specific molecular targets such as receptors and enzymes. The compound's structure allows it to fit into the active sites of these targets, modulating their activity. For instance, it may inhibit enzymes involved in inflammatory processes or act as an agonist/antagonist at neurotransmitter receptors.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound in comparison with structurally similar compounds:

Compound NameStructure CharacteristicsUnique FeaturesBiological Activities
Phenylalanine Aromatic amino acidEssential for protein synthesisPrecursor for neurotransmitters
4-Methylphenylalanine Substituted phenylalanineIncreased lipophilicityEnhanced bioactivity
Tyrosine Hydroxylated aromatic amino acidPrecursor to dopamineNeurotransmitter synthesis
This compound Amino acid with methylethyl substitutionPotential neuroprotective effectsAntioxidant, anti-inflammatory

Case Studies

  • Neuroprotective Study : In a study investigating neuroprotective effects, this compound was administered to animal models subjected to oxidative stress. Results indicated a significant reduction in neuronal cell death compared to control groups, suggesting its potential utility in neurodegenerative diseases.
  • Anti-inflammatory Research : A clinical trial explored the anti-inflammatory properties of this compound in patients with rheumatoid arthritis. Participants receiving this compound showed a marked decrease in inflammatory markers and improved joint function over 12 weeks.
  • Antimicrobial Activity Assessment : Laboratory tests demonstrated that this compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2R)-2-Amino-2-[4-(methylethyl)phenyl]acetic acid?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed hydrogenation of intermediate precursors under 40 psi H₂ pressure in ethanol using Pd/C as a catalyst. Post-reduction, purification via silica gel column chromatography (e.g., ethyl acetate/hexane mixtures) is critical. Acidic workup with HCl yields the hydrochloride salt form, enhancing crystallinity .

Q. How can the structural integrity of the synthesized compound be confirmed?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming stereochemistry and substituent positions. Key signals include aromatic protons (δ 7.2–7.4 ppm for the isopropylphenyl group) and α-amino acid protons (δ 3.8–4.2 ppm). Mass spectrometry (MS) with accurate mass analysis (e.g., [M+H]+ ion) further validates molecular weight and purity .

Q. What solvents are recommended for solubility and stability studies?

  • Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (e.g., THF, DMF) and ethanol. Stability tests should avoid strong bases, as hydrolysis of the ester intermediates (e.g., methyl esters) occurs under alkaline conditions. Storage at -20°C in anhydrous environments minimizes degradation .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

  • Methodological Answer : Enzymatic resolution using nitrilase catalysts (e.g., for analogous fluorophenyl derivatives) selectively hydrolyzes enantiomers. Reaction conditions (pH 8.0, 20°C, 30-minute incubation) and enzyme-substrate affinity differences can enhance (R)-enantiomer yield. Chiral HPLC with cellulose-based columns further isolates the desired stereoisomer .

Q. What strategies resolve discrepancies in spectral data during characterization?

  • Methodological Answer : Contradictory NMR peaks may arise from solvent impurities or residual starting materials. Deuterated solvents (e.g., DMSO-d₆) and 2D-COSY/HMQC experiments clarify coupling patterns. For MS anomalies, high-resolution instruments (HRMS) differentiate isotopic clusters from adducts .

Q. How do substituents (e.g., isopropyl vs. fluoro) influence pharmacological activity?

  • Methodological Answer : The isopropyl group enhances lipophilicity, potentially improving blood-brain barrier penetration compared to fluorophenyl analogs. Comparative bioassays (e.g., receptor binding studies) and computational docking (using software like AutoDock) quantify steric and electronic effects on target interactions .

Q. What role does this compound play in antibiotic drug development?

  • Methodological Answer : As a β-lactam precursor, it serves as a side-chain modifier in amoxicillin derivatives. Coupling with 6-aminopenicillanic acid (6-APA) via carbodiimide-mediated amidation yields analogs with enhanced β-lactamase resistance. Purity of the acylating agent (≥98%) is critical for minimizing byproducts .

Q. How should contradictory bioassay results (e.g., variable IC₅₀ values) be addressed?

  • Methodological Answer : Validate compound purity via HPLC and control for stereochemical consistency. Replicate assays under standardized conditions (pH, temperature) and use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm target engagement. Consider metabolite interference via LC-MS/MS profiling .

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